molecular formula C10H10N2O B3230256 3-(1H-Imidazol-1-yl)benzyl alcohol CAS No. 129746-41-4

3-(1H-Imidazol-1-yl)benzyl alcohol

Cat. No. B3230256
M. Wt: 174.2 g/mol
InChI Key: VFRKJIFGXZRUFI-UHFFFAOYSA-N
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Patent
US05234946

Procedure details

90 mg of 1-(3-hydroxymethylphenyl)imidazole was dissolved in 10 ml of chloroform, and 100 microliters of thionyl chloride was added. The mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure. The residue was dissolved in a mixture of ethyl ether and water. The organic layer was separated, washed successively with a 5% aqueous solution of sodium hydrogen carbonate and then with water, and dried over anhydrous magnesium sulfate. The desiccant was separated by filtration and then ethyl ether was evaporated to give 1-(3-chloromethylphenyl)imidazole as a pale yellow oily product.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH:6]=[CH:7][CH:8]=1.S(Cl)([Cl:16])=O>C(Cl)(Cl)Cl>[Cl:16][CH2:2][C:3]1[CH:4]=[C:5]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
OCC=1C=C(C=CC1)N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of ethyl ether and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with a 5% aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was separated by filtration
CUSTOM
Type
CUSTOM
Details
ethyl ether was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC=1C=C(C=CC1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.